(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Biological Activity
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure includes a benzofuran moiety, hydroxy group, and a substituted benzylidene group, which contribute to its potential biological activities. The compound's molecular formula is C25H30N2O6 with a molecular weight of approximately 454.5 g/mol .
Preliminary studies indicate that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition suggests potential applications in cancer therapeutics, particularly for tumors with defective DNA repair pathways .
Anticancer Activity
Research has highlighted the anticancer properties of various benzofuran derivatives, including those structurally similar to our compound. For instance, compounds exhibiting IC50 values in the low micromolar range have demonstrated significant inhibitory effects on cancer cell proliferation . Notably, the compound under investigation may possess similar or enhanced efficacy due to its unique functional groups.
Comparative Analysis of Related Compounds
A comparative analysis of related benzofuran derivatives reveals varying degrees of biological activity:
Compound Name | Structure | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Structure A | 8.86 | PARP Inhibition |
Compound B | Structure B | 12.4 | NF-κB Inhibition |
Compound C | Structure C | 58 | Proliferation Inhibition |
These findings suggest that the structural characteristics of benzofurans significantly influence their biological activities, potentially allowing for targeted modifications to enhance therapeutic efficacy.
Case Studies
Case Study 1: PARP Inhibition and Cancer Therapy
In a recent study investigating PARP inhibitors, compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vivo. The study utilized xenograft models where treatment with these compounds resulted in a statistically significant reduction in tumor size compared to controls .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study reported that certain derivatives were able to inhibit nitric oxide production in LPS-stimulated RAW264.7 cells, indicating potential applications in treating inflammatory diseases . The specific activity of our compound in similar assays remains to be elucidated.
Future Directions in Research
Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Comprehensive studies to evaluate cytotoxicity and selectivity against various cancer cell lines.
- Mechanistic Studies : Detailed investigations into the binding affinity and inhibitory mechanisms on PARP and other potential targets.
- Structural Modifications : Synthesis of analogs to optimize biological activity and reduce potential side effects.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-5-26-10-12-27(13-11-26)15-18-19(28)8-7-17-22(29)21(33-24(17)18)14-16-6-9-20(30-2)25(32-4)23(16)31-3/h6-9,14,28H,5,10-13,15H2,1-4H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHPVUAHAUKXDL-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.